
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes.
Biochemical Pathways
The affected pathway is the cAMP signaling pathway . By inhibiting the activity of phosphodiesterase 4D, the compound could potentially increase the levels of cAMP within the cell . cAMP is a second messenger involved in many processes such as the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
Given its potential role in increasing camp levels, it could have wide-ranging effects on cellular metabolism and other processes regulated by camp .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrogenated pyrazoles, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid belongs to the class of phenylpyrazoles, characterized by a pyrazole ring attached to a phenyl group. Its molecular formula is , with an average molecular weight of approximately 245.297 g/mol. The compound exhibits significant biological activity due to its structural features, which facilitate interactions with various biological targets.
Phosphodiesterase Inhibition
One of the primary applications of this compound is as an inhibitor of phosphodiesterases (PDEs), particularly PDE4D. These enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in numerous physiological processes. Inhibition of PDE4D can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing cAMP signaling pathways .
Table 1: Summary of PDE Inhibition Studies
Study Reference | Compound Tested | Target Enzyme | Effect Observed |
---|---|---|---|
This compound | PDE4D | Significant inhibition noted | |
Other pyrazole derivatives | PDE4B | Comparable inhibition effects |
Antitumor Activity
Recent studies have indicated that this compound exhibits potential antitumor properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
Case Study: Antitumor Effects
A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models, suggesting its potential as a chemotherapeutic agent.
Toxicological Studies
The safety profile of this compound has also been evaluated. Toxicity studies indicate that the compound has a low acute toxicity level (LD50 > 2000 mg/kg in rats), making it a candidate for further development in therapeutic applications .
Biodegradation and Environmental Impact
Research into the environmental impact of this compound shows that it is not readily biodegradable, which raises concerns regarding its accumulation in ecosystems. Studies suggest that while it poses minimal risk to human health at controlled exposure levels, its environmental persistence necessitates careful handling and disposal practices .
Table 2: Environmental Properties
Property | Value |
---|---|
Biodegradability | Not readily biodegradable |
Acute Toxicity (LD50) | >2000 mg/kg |
Occupational Exposure Limit | ≤0.01 mg/m³ |
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-acetic acid: Another pyrazole derivative with similar structural features but different functional groups.
Phenylpyrazoles: A broader class of compounds containing the phenylpyrazole skeleton.
Uniqueness
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (often referred to as DMPC) is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12N2O2
- Molecular Weight : Approximately 220.24 g/mol
- CAS Number : 61226-19-5
Research indicates that DMPC interacts with various biological targets, particularly phosphodiesterase enzymes. These enzymes are crucial in regulating cyclic adenosine monophosphate (cAMP) levels within cells, which play a significant role in cellular signaling pathways. The inhibition of these enzymes suggests potential therapeutic applications in conditions where cAMP signaling is disrupted, such as inflammatory diseases and certain cancers.
Biological Activities
DMPC exhibits several notable biological activities:
- Anti-inflammatory Properties :
- Antimicrobial Activity :
- Antitumor Activity :
Research Findings and Case Studies
Several studies have explored the biological activity of DMPC and its derivatives:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of DMPC, researchers administered the compound to animal models with induced inflammation. The results indicated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of DMPC derivatives against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the chemical structure could enhance efficacy .
Structural Analogues and Their Activities
DMPC shares structural similarities with other pyrazole derivatives that also exhibit significant biological activities. Some notable analogues include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methyl-1-phenylpyrazole | C11H12N2 | Lacks carboxylic acid functionality |
4-Methylthiazole | C4H5NS | Different heterocyclic structure |
3-Acetyl-1-methylpyrazole | C8H10N2O | Contains an acetyl group instead of a carboxylic acid |
1-(4-Methoxyphenyl)-3-methylpyrazole | C11H12N2O | Features a methoxy group on the phenyl ring |
These compounds exhibit varying degrees of biological activity and highlight the unique properties of DMPC due to its specific structural features.
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYTYYLNGJGJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346450 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61226-19-5 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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